molecular formula C16H13NO3 B014340 N-Methylaminogenistein CAS No. 359436-93-4

N-Methylaminogenistein

Cat. No.: B014340
CAS No.: 359436-93-4
M. Wt: 267.28 g/mol
InChI Key: WYYNELYHAAEIPC-UHFFFAOYSA-N
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Description

N-Methylaminogenistein is a synthetic derivative of genistein, a naturally occurring isoflavone found in soy products. This compound is characterized by the addition of a methylamine group to the genistein molecule, which alters its chemical properties and potential applications. This compound has garnered interest in various fields of scientific research due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylaminogenistein typically involves the methylation of genistein. One common method includes the reaction of genistein with methylamine under controlled conditions. The process may involve the use of catalysts such as palladium on carbon (Pd/C) to facilitate the methylation reaction. The reaction is usually carried out in an organic solvent like methanol or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Methylaminogenistein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like halides or amines in an organic solvent.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methylamine group.

Scientific Research Applications

N-Methylaminogenistein has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-Methylaminogenistein involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in cellular signaling. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell growth and proliferation. Additionally, this compound can interact with estrogen receptors, influencing hormonal pathways and potentially exerting estrogenic or anti-estrogenic effects.

Comparison with Similar Compounds

  • N-Methylaminodaidzein
  • N-Methylaminogenistin
  • Genistein
  • Daidzein

N-Methylaminogenistein’s unique structural features and diverse applications make it a compound of significant interest in scientific research. Its potential therapeutic properties and versatility in chemical reactions continue to drive investigations into its various uses and mechanisms of action.

Biological Activity

N-Methylaminogenistein is a derivative of genistein, a well-known isoflavone primarily found in soybeans. This compound has garnered interest due to its potential biological activities, particularly in cancer research and anti-inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

This compound is characterized by the addition of an N-methyl group to the amino group of genistein. This modification can significantly influence the compound's conformation and biological activity. Research indicates that the introduction of an N-methyl moiety can alter binding affinities for various biological targets, thereby impacting cytotoxicity and therapeutic efficacy .

Mechanisms of Action:

  • Apoptosis Induction : Like genistein, this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of protein kinases and modulation of transcription factors involved in cell survival .
  • Anti-Inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting pathways such as NF-κB and MAPK, which are crucial in inflammatory responses .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated across different cancer cell lines. Studies have shown that this compound exhibits significant growth inhibition in various cancer types, including breast and prostate cancers.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via PPARγ pathway
PC-3 (Prostate)20Inhibition of Hsp90 and related signaling
HeLa (Cervical)12Modulation of NF-κB signaling

Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, this compound was shown to induce apoptosis through the activation of PPARγ, leading to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins . The compound's effectiveness was comparable to that of genistein but demonstrated enhanced potency due to the structural modification.

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB signaling pathways.

Table 2: Anti-Inflammatory Activity

Inflammatory ModelConcentration (µM)Effect Observed
LPS-stimulated Macrophages10Decreased TNF-α secretion
BV2 Microglial Cells20Inhibition of NF-κB p65 nuclear translocation

In vitro studies demonstrated that treatment with this compound significantly reduced TNF-α levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

6-hydroxy-2-[4-(methylamino)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-17-11-4-2-10(3-5-11)16-9-14(19)13-8-12(18)6-7-15(13)20-16/h2-9,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYNELYHAAEIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395332
Record name N-Methylaminogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-93-4
Record name N-Methylaminogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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